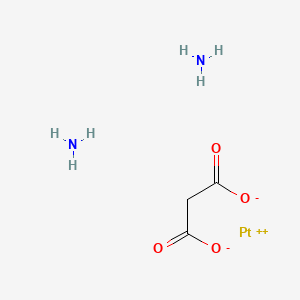

Diammineplatinum(II) malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diammineplatinum(II) malonate, also known as this compound, is a useful research compound. Its molecular formula is C3H8N2O4Pt and its molecular weight is 331.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing diammineplatinum(II) malonate complexes?

- Methodological Answer : this compound is typically synthesized by reacting dichloro(ethylenediamine)platinum(II) with sodium malonate under controlled pH and temperature. For example, malonate ligands can displace chloride ions in aqueous media at 60–80°C, followed by purification via recrystallization . Ensure stoichiometric ratios are optimized to prevent side products, as described in studies using β-phenylisosuccinate or 2,2-bis(hydroxymethyl)malonate ligands .

Q. How is the structure of this compound characterized?

Q. What in vitro models are used to assess the anticancer activity of this compound?

Advanced Research Questions

Q. How do variations in leaving groups influence the cytotoxicity of this compound derivatives?

Q. What computational methods are used to study the reactivity of this compound complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations with relativistic pseudopotentials (e.g., LANL2DZ basis set) model Pt-ligand interactions. Analyze transition states for ligand substitution reactions and compare activation energies for malonate vs. other carboxylates. Synergize computational results with kinetic studies (e.g., UV-Vis monitoring of chloride release) .

Q. How can researchers address discrepancies in cytotoxicity data across studies?

- Methodological Answer : Discrepancies often arise from differences in cell lines, incubation times, or malonate derivative purity. Standardize protocols using reference compounds (e.g., cisplatin) and validate results via ANOVA to isolate variables (e.g., malonate effect vs. batch variation) . Cross-reference data from studies using identical derivatives, such as [Pt(NH3)2(2,2−bis(hydroxymethyl)malonate)] .

Q. What pharmacokinetic differences exist between this compound and chloride analogs?

Q. How can experimental and computational approaches be synergized to study reaction mechanisms?

- Methodological Answer : Combine kinetic experiments (e.g., stopped-flow spectroscopy) with DFT calculations to identify intermediates in malonate ligand substitution. For example, computational studies predict seven-membered platinacycle stability, which can be validated via X-ray crystallography . Collaborative workflows between synthetic and computational groups enhance mechanistic clarity .

Propiedades

Número CAS |

38780-43-7 |

|---|---|

Fórmula molecular |

C3H8N2O4Pt |

Peso molecular |

331.19 g/mol |

Nombre IUPAC |

azane;platinum(2+);propanedioate |

InChI |

InChI=1S/C3H4O4.2H3N.Pt/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);2*1H3;/q;;;+2/p-2 |

Clave InChI |

MUIGQSNPKVQSLN-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] |

SMILES canónico |

C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] |

Key on ui other cas no. |

38780-43-7 |

Sinónimos |

cis-malonato-diammino platinum(11) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.